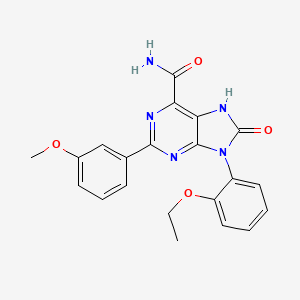

9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a bicyclic purine core substituted with a 2-ethoxyphenyl group at position 9 and a 3-methoxyphenyl group at position 2.

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-7-6-8-13(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUITBGUKFUVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C21H19N5O4

- Molecular Weight : 405.4 g/mol

- IUPAC Name : 9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

- CAS Number : 869069-21-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. Key mechanisms include:

-

Inhibition of Enzymatic Activity

- The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular proliferation and apoptosis.

- It has shown potential in inhibiting specific kinases implicated in cancer progression.

-

Antioxidant Properties

- The presence of phenolic groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- This property may contribute to its protective effects against cellular damage.

-

Antimicrobial Activity

- Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound may possess antimicrobial properties.

Biological Activity Data

The following table summarizes the biological activities reported for the compound:

Case Studies and Research Findings

-

Study on Cancer Cell Lines

- A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines through the activation of caspase pathways. The IC50 values indicated significant cytotoxicity at low concentrations, suggesting a promising therapeutic potential in oncology.

-

Antioxidant Evaluation

- Research evaluating the antioxidant capacity showed that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential use as a protective agent against oxidative stress-related diseases.

-

Antimicrobial Testing

- Preliminary tests indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Research Findings and Key Differences

Electronic and Steric Effects

- Ethoxy vs.

- Thienyl Substitution : The thienyl-containing analog () exhibits distinct electronic properties due to sulfur’s polarizability, which may enhance interactions with cysteine residues in enzyme binding pockets .

Q & A

Q. What are the optimal synthetic routes for 9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

A multi-step synthesis approach is typically employed, leveraging coupling reactions and functional group transformations. For example, a method analogous to the European Patent Application (EP 4 374 877 A2) involves sequential condensation of substituted phenyl groups onto the purine core, followed by oxidation and carboxamide formation. Key steps include:

- Intermediate validation : Use LCMS (e.g., m/z 658 [M+H]+) and HPLC retention time (e.g., 1.57 minutes under SMD-TFA05 conditions) to confirm intermediate purity .

- Yield optimization : Adjust reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve efficiency .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Combine X-ray crystallography (for absolute configuration determination, as demonstrated in cycloocta[b]pyridine derivatives ) with spectroscopic methods :

- NMR : Analyze aromatic proton environments (e.g., 2-ethoxyphenyl vs. 3-methoxyphenyl substituents) and carbonyl resonance shifts.

- Mass spectrometry : Validate molecular weight and fragmentation patterns against theoretical models .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC to quantify degradation products .

- Storage recommendations : Use inert atmospheres (argon) and low temperatures (-20°C) based on acute toxicity data (e.g., Category 4 oral/dermal toxicity requires stringent handling) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Integrate density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Identify binding motifs : Map electrostatic potentials of the purine core and substituents to predict interactions with enzymes (e.g., kinase inhibitors).

- Leverage AI-driven platforms : Tools like COMSOL Multiphysics enable real-time parameter adjustments in reaction simulations, optimizing synthesis pathways .

- Validate predictions : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data across studies?

Adopt a systematic critical analysis framework :

- Meta-analysis : Compare datasets using standardized assays (e.g., fixed ATP concentrations in kinase assays).

- Control variables : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration impacts solubility).

- Theoretical alignment : Link discrepancies to variations in experimental design, as highlighted in ’s emphasis on methodological transparency .

Q. What factorial design strategies optimize reaction conditions for scaled-up synthesis?

Apply multivariate experimental design :

- Factors : Test temperature (30–80°C), catalyst loading (0.1–5 mol%), and reaction time (12–48 hours).

- Response surface methodology (RSM) : Statistically model interactions between variables to maximize yield and minimize byproducts .

- Case study : A 2³ factorial design could reduce the number of trials by 50% while identifying critical parameters (e.g., catalyst loading as the dominant factor) .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

Use a stepwise substitution approach :

- Core modifications : Replace the 8-oxo group with thioether or amine functionalities.

- Substituent variations : Synthesize analogs with halogenated (F, Cl) or bulkier aryl groups (naphthyl).

- Biological testing : Rank analogs via high-throughput screening (HTS) against target proteins, correlating activity with steric/electronic descriptors .

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.